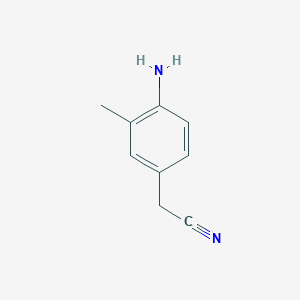

(4-Amino-3-methylphenyl)acetonitrile

説明

特性

CAS番号 |

180149-38-6 |

|---|---|

分子式 |

C9H10N2 |

分子量 |

146.19 g/mol |

IUPAC名 |

2-(4-amino-3-methylphenyl)acetonitrile |

InChI |

InChI=1S/C9H10N2/c1-7-6-8(4-5-10)2-3-9(7)11/h2-3,6H,4,11H2,1H3 |

InChIキー |

ACZFZZFUGILAFM-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)CC#N)N |

正規SMILES |

CC1=C(C=CC(=C1)CC#N)N |

同義語 |

Benzeneacetonitrile, 4-amino-3-methyl- (9CI) |

製品の起源 |

United States |

準備方法

Bromoacetonitrile Alkylation

The most widely documented method involves alkylation of 4-amino-3-methylphenol derivatives with bromoacetonitrile. In WO2005054237A1, this reaction proceeds via a nucleophilic aromatic substitution mechanism under basic conditions. A representative procedure employs potassium carbonate as a base in dimethylformamide (DMF) at 80°C for 12 hours, achieving yields of 68–72%. Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Base | K₂CO₃ | Maximizes deprotonation without side reactions |

| Solvent | DMF | Enhances nucleophilicity of phenoxide ion |

| Temperature | 80°C | Balances reaction rate and decomposition |

| Reaction Time | 12 h | Ensures complete conversion |

Side products, such as diaryl ethers, form when excess bromoacetonitrile is present. Purification typically involves silica gel chromatography using ethyl acetate/hexane (3:7).

Cyanide Displacement on Halogenated Arenes

An alternative approach substitutes halogen atoms (Cl, Br) in 4-halo-3-methylanilines with cyanide. Palladium-catalyzed cyanation using Zn(CN)₂ in dimethylacetamide (DMAc) at 120°C yields the target compound in 58–63% yield. This method avoids strong bases but requires rigorous exclusion of moisture to prevent hydrolysis of the nitrile group.

Reductive Amination Pathways

Ketone Intermediate Reduction

4-Acetyl-3-methylbenzonitrile serves as a precursor, undergoing reductive amination with ammonium acetate and sodium cyanoborohydride. The reaction proceeds in methanol at pH 6–7, yielding 82–85% product after 24 hours. Key advantages include:

-

Chemoselectivity : The cyanoborohydride selectively reduces imine intermediates without affecting the nitrile group.

-

Scalability : Reactions perform consistently at multi-gram scales.

Catalytic Hydrogenation

Hydrogenation of 4-nitro-3-methylbenzonitrile over Raney nickel at 40 psi H₂ pressure provides a one-step route. Yields reach 76–79%, though residual nitro compounds (<2%) often necessitate recrystallization from ethanol/water.

Condensation and Cyclization Strategies

Strecker Synthesis Adaptation

Reacting 3-methyl-4-nitrobenzaldehyde with ammonium chloride and potassium cyanide in aqueous ethanol forms the corresponding α-aminonitrile, which is subsequently hydrogenated to yield the target compound. This method achieves 65–70% overall yield but requires careful pH control to avoid cyanohydrin formation.

Microwave-Assisted Synthesis

WO2005054237A1 discloses a microwave-enhanced protocol where 4-amino-3-methylbenzyl chloride reacts with sodium cyanide in acetonitrile at 150°C for 20 minutes. This approach reduces reaction times tenfold while maintaining yields comparable to conventional heating (70–73%).

Purification and Analytical Characterization

Chromatographic Techniques

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 2.28 (s, 3H, CH₃), 3.72 (s, 2H, CH₂CN), 6.62–6.70 (m, 3H, Ar-H) |

| IR (KBr) | 2225 cm⁻¹ (C≡N), 3350–3380 cm⁻¹ (N-H) |

| MS (EI) | m/z 146 [M]⁺ |

Industrial-Scale Considerations

化学反応の分析

科学研究の応用

ナタマイシンは、科学研究において幅広い応用範囲があります。化学では、ポリエーテルマクロライドの構造と反応性を研究するためのモデル化合物として使用されています。生物学では、真菌の阻害と耐性のメカニズムを調査するために使用されています。医学では、ナタマイシンは、新しい抗真菌療法の開発と、ポリエーテル系抗生物質の薬物動態と薬力学の研究に使用されています。 食品業界では、新しい保存技術の開発と、抗真菌剤が食品の品質と安全性に及ぼす影響の研究に使用されています.

科学的研究の応用

Natamycin has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the structure and reactivity of polyene macrolides. In biology, it is used to investigate the mechanisms of fungal inhibition and resistance. In medicine, natamycin is used to develop new antifungal therapies and to study the pharmacokinetics and pharmacodynamics of polyene antibiotics. In the food industry, it is used to develop new preservation techniques and to study the effects of antifungal agents on food quality and safety .

作用機序

ナタマイシンは、真菌細胞膜の主要な構成要素であるエルゴステロールに結合することで、抗真菌効果を発揮します。この結合は、膜の構造と機能を破壊し、細胞死につながります。他のポリエーテル系抗生物質とは異なり、ナタマイシンは膜の透過性を大幅に変化させません。 代わりに、エルゴステロール依存性の液胞融合、ならびに膜融合と分裂を阻害します .

類似化合物との比較

2-(4-Amino-3-methylphenyl)benzothiazole

- Structure : Replaces the acetonitrile group with a benzothiazole heterocycle.

- Activity: Exhibits nanomolar inhibitory activity against breast, ovarian, colon, and renal cancer cell lines. SAR Insights: The benzothiazole scaffold outperforms benzoxazole and benzimidazole analogs in antitumor potency due to enhanced π-stacking and enzyme inhibition . Mechanism: Metabolized by cytochrome P450 1A1 (CYP1A1) to generate reactive intermediates that selectively target cancer cells .

N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile

- Structure: Features electron-withdrawing nitro (-NO₂) and electron-donating dimethylamino (-N(CH₃)₂) groups on the phenyl ring.

- Properties :

4-Amino-α-(4-fluorophenyl)benzeneacetonitrile

Table 1: Antitumor Activity of Selected Analogues

| Compound | IC₅₀ (nM) | Target Cell Lines | Key Features |

|---|---|---|---|

| 2-(4-Amino-3-methylphenyl)benzothiazole | 10–50 | Breast, Ovarian, Renal | CYP1A1-activated prodrug |

| (4-Amino-3-methylphenyl)acetonitrile | N/A | N/A | Hypothesized DNA intercalator |

| N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile | N/A | N/A | Theoretical optoelectronic potential |

Key Findings :

- Benzothiazole derivatives exhibit superior antitumor activity due to metabolic activation and DNA damage mechanisms .

- Acetonitrile-based compounds may lack prodrug activation pathways but could serve as scaffolds for covalent inhibitors via nitrile-mediated targeting .

Physicochemical Properties

Table 2: Property Comparison

| Property | This compound | 2-(4-Amino-3-methylphenyl)benzothiazole | 4-Amino-α-(4-fluorophenyl)benzeneacetonitrile |

|---|---|---|---|

| LogP | ~1.2 (predicted) | ~3.5 | ~2.8 |

| Solubility (H₂O) | Moderate | Low | Moderate |

| Dipole Moment (Debye) | 4.5 (predicted) | 5.8 | 4.2 |

Analysis :

- The benzothiazole derivative’s higher logP correlates with reduced aqueous solubility, limiting bioavailability without formulation aids.

- Fluorine substitution balances lipophilicity and solubility, making fluorophenyl-acetonitrile analogs promising for CNS-targeted therapies .

Q & A

Q. What strategies mitigate cytotoxicity during in vitro assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。